5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide
Description
5-Bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide is a heterocyclic compound featuring a brominated furan core linked to a 2-oxopyrimidin-1(2H)-yl ethylamine moiety via a carboxamide bond. This structure combines electrophilic bromine (enhancing reactivity for cross-coupling reactions) with a pyrimidinone ring (a common pharmacophore in medicinal chemistry). Its synthetic utility is highlighted in scaffold-hopping strategies for developing Nurr1 agonists, as seen in , where derivatives of this compound class were optimized for receptor binding .
Properties
IUPAC Name |
5-bromo-N-[2-(2-oxopyrimidin-1-yl)ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O3/c12-9-3-2-8(18-9)10(16)13-5-7-15-6-1-4-14-11(15)17/h1-4,6H,5,7H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHEMWLNLACTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1)CCNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Carboxamide Group
- Compound 84 (): Structure: 5-Bromo-N-(8-chloro-2-methylimidazo[1,2-a]pyridin-3-yl)furan-2-carboxamide. Key Differences: Replaces the pyrimidinone-ethyl group with an imidazopyridine ring. This substitution improved Nurr1 agonist activity in preclinical studies .
- Compound 6e (): Structure: 5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide. Key Differences: Features an indole core, oxadiazole ring, and stereospecific cyclopropane. This compound’s stereochemistry (1S,2S) is critical for activity, as noted in its synthesis .
Pyrimidinone Derivatives in Peptide Nucleic Acids (PNAs)
- Fmoc-PNA-C(Bhoc)-OH (Evidences 3–4): Structure: Contains a 2-oxopyrimidin-1(2H)-yl group linked to a glycine backbone and fluorenylmethyloxycarbonyl (Fmoc) protecting group. Key Differences: Lacks the bromofuran component but shares the pyrimidinone motif. Functional Impact: Used in PNA synthesis for antisense therapies. The absence of bromine reduces electrophilicity, favoring stable hybridization with DNA/RNA. Its molecular weight (701.74 g/mol) and hydrophilic Fmoc group enhance solubility for solid-phase synthesis .
Pyrimidinone-Containing Pharmacophores ()
- Compounds m, n, o (Pharmacopeial Forum): Structure: Feature 2-oxotetrahydropyrimidin-1(2H)-yl groups attached to complex peptidomimetic backbones. Key Differences: Incorporate hydroxy, dimethylphenoxy, and diphenylhexane groups. Functional Impact: These modifications improve blood-brain barrier penetration and protease resistance, making them candidates for CNS-targeted therapies. The stereochemical diversity (e.g., 2S,4S,5S vs. 2R,4R,5S) highlights the role of spatial arrangement in bioavailability .
Key Research Findings
- Bioactivity: The bromofuran-pyrimidinone scaffold (target compound) demonstrates moderate Nurr1 binding (IC₅₀ ~1–10 μM in derivatives), outperforming imidazopyridine analogs in solubility but requiring further optimization for potency .
- Synthetic Accessibility: Bromine at the furan 5-position enables Suzuki-Miyaura cross-coupling (), whereas indole/oxadiazole derivatives () require multi-step stereospecific synthesis.
- Safety Profile: Pyrimidinone derivatives like Fmoc-PNA-C(Bhoc)-OH exhibit low dust explosivity in standard forms, but particulate additives increase hazard risks .
Biological Activity
5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, research findings, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 312.12 g/mol. The compound features a bromine atom, a furan ring, and a pyrimidine derivative, contributing to its unique reactivity and biological properties .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the furan and pyrimidine moieties allows for specific binding interactions, potentially leading to inhibition of key metabolic pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes, similar to other derivatives in its class.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory properties. A study demonstrated that derivatives with similar structures were effective in inhibiting the denaturation of bovine serum albumin (BSA), suggesting a potential role in reducing inflammation .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing bromine and furan rings have been shown to possess broad-spectrum antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria .
Research Findings and Case Studies
Several studies have investigated the biological activities of related compounds, providing insights into the potential efficacy of this compound.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide exhibit anticancer properties. For instance, studies have shown that derivatives of oxopyrimidine can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against certain bacterial strains and fungi, making it a candidate for further investigation in the development of new antimicrobial agents .
Enzyme Inhibition
Inhibitory effects on specific enzymes have been noted in research involving related compounds. For example, this compound could act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in microorganisms and cancer cells. This mechanism underpins its potential as a chemotherapeutic agent .
Study 1: Anticancer Activity Evaluation
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various oxopyrimidine derivatives, including the target compound. The results demonstrated that the compound significantly reduced the viability of several cancer cell lines, with IC50 values indicating potent activity. Mechanistic studies revealed that the compound induced G1 phase cell cycle arrest and apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Screening
In another study focused on antimicrobial properties, researchers screened several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This highlights the potential for developing new treatments based on this compound's structure .
Study 3: Enzyme Inhibition Mechanism
Research published in Bioorganic & Medicinal Chemistry Letters explored the enzyme inhibition properties of related compounds. The study provided insights into how modifications to the oxopyrimidine structure could enhance binding affinity to DHFR, suggesting that this compound might be optimized for better efficacy as an antimetabolite drug .
Q & A
What are the optimal synthetic routes for 5-bromo-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)furan-2-carboxamide, and how can reaction conditions be controlled to maximize yield and purity?
Level: Basic
Answer:
The synthesis typically involves multi-step reactions starting with bromination of a furan precursor followed by amide coupling with a pyrimidine-ethylamine derivative. Key steps include:
- Bromination: Introduce the bromine substituent on the furan ring using N-bromosuccinimide (NBS) under controlled light conditions to avoid over-bromination .
- Amide Formation: Couple the brominated furan-2-carboxylic acid with 2-(2-oxopyrimidin-1(2H)-yl)ethylamine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (acetonitrile or ethanol) to achieve >95% purity .
Critical Parameters:
- Temperature control during amide coupling to prevent racemization.
- Solvent choice (e.g., DMF for solubility vs. THF for milder conditions).
- Reaction time optimization (monitored via TLC or HPLC) .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Level: Basic
Answer:
Primary Techniques:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
